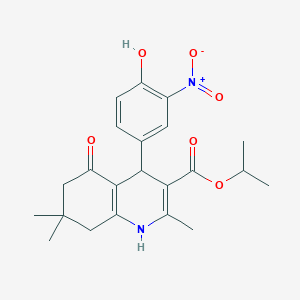![molecular formula C35H25N3O2 B4941731 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B4941731.png)
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole, also known as BPII, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. BPII is a heterocyclic compound that contains both an imidazole and an indole ring, and it has been shown to have a diverse range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole is not fully understood, but it is thought to involve the binding of the compound to specific proteins and enzymes. 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has been shown to have a high affinity for certain types of proteins, which allows it to selectively target these molecules in biological systems.
Biochemical and Physiological Effects:
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has been shown to have a diverse range of biochemical and physiological effects. Some of the most notable effects of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole include its ability to modulate the activity of certain enzymes and proteins, as well as its ability to induce changes in cellular signaling pathways. 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for treating a range of diseases and conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole in lab experiments is its high selectivity for certain proteins and enzymes. This allows researchers to specifically target these molecules in biological systems, which can be useful for studying their function and activity. However, one limitation of using 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole is that it can be difficult to synthesize and purify, which may make it less accessible for some researchers.
Future Directions
There are many potential future directions for research on 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole. One promising area of research involves the development of new methods for synthesizing and purifying the compound, which could make it more accessible for a wider range of researchers. Additionally, further studies on the biochemical and physiological effects of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole could lead to the development of new therapeutic applications for the compound. Finally, the use of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole as a fluorescent probe for imaging biological systems is an area of research that is likely to continue to grow in the coming years.
Synthesis Methods
The synthesis of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole is a multi-step process that involves the reaction of various starting materials. One of the most common methods for synthesizing 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole involves the reaction of 4,5-bis(4-phenoxyphenyl)-1H-imidazole-2-carboxylic acid with indole-3-carbaldehyde in the presence of a base catalyst. This reaction produces 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole as a solid product, which can be purified and characterized using various analytical techniques.
Scientific Research Applications
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has been shown to have a diverse range of applications in scientific research. One of the most promising areas of research involves the use of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole as a fluorescent probe for imaging biological systems. 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has been shown to selectively bind to certain proteins and enzymes, which allows it to be used as a tool for visualizing these molecules in live cells and tissues.
properties
IUPAC Name |
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H25N3O2/c1-3-9-26(10-4-1)39-28-19-15-24(16-20-28)33-34(25-17-21-29(22-18-25)40-27-11-5-2-6-12-27)38-35(37-33)31-23-36-32-14-8-7-13-30(31)32/h1-23,36H,(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVZSZVDABLZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CNC5=CC=CC=C54)C6=CC=C(C=C6)OC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4941655.png)
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4941656.png)

![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4941673.png)
![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4941677.png)
![4-[(benzylthio)methyl]-N-(2-methoxybenzyl)benzamide](/img/structure/B4941685.png)
![11-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4941696.png)

![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B4941715.png)
![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4941720.png)
![1-(2-hydroxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-(4-nitrophenyl)-2,3-pyrrolidinedione](/img/structure/B4941724.png)
![2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4941736.png)
![3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4941746.png)
![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4941752.png)